molecular formula C21H24N2O2 B8040294 7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one

7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one

Cat. No.: B8040294
M. Wt: 336.4 g/mol
InChI Key: RJJCXYAWIDOWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one is a complex organic compound belonging to the quinoline family. This compound is notable for its unique structure, which includes a diethylamino group, an ethyl group, a hydroxy group, and a phenyl group attached to a quinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one typically involves multi-step organic reactions. One common method starts with the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents like dichloroethane and catalysts such as Lewis acids to facilitate the formation of the quinoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one involves its interaction with specific molecular targets. The diethylamino group enhances its solubility and facilitates its interaction with biological membranes. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. Additionally, it can inhibit specific enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other quinoline derivatives .

Properties

IUPAC Name

7-(diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-4-22(5-2)16-12-13-17-18(14-16)23(6-3)21(25)19(20(17)24)15-10-8-7-9-11-15/h7-14,24H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJCXYAWIDOWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)N(CC)CC)C(=C(C1=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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